2-Methyl-2,6-diazaspiro[3.3]heptane 2-Methyl-2,6-diazaspiro[3.3]heptane
Brand Name: Vulcanchem
CAS No.: 1203567-11-6
VCID: VC2702264
InChI: InChI=1S/C6H12N2/c1-8-4-6(5-8)2-7-3-6/h7H,2-5H2,1H3
SMILES: CN1CC2(C1)CNC2
Molecular Formula: C6H12N2
Molecular Weight: 112.17 g/mol

2-Methyl-2,6-diazaspiro[3.3]heptane

CAS No.: 1203567-11-6

VCID: VC2702264

Molecular Formula: C6H12N2

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2,6-diazaspiro[3.3]heptane - 1203567-11-6

Description

2-Methyl-2,6-diazaspiro[3.3]heptane is a synthetic organic compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms. This compound is of interest in various chemical and pharmaceutical research applications due to its structural properties and potential biological activities.

Synthesis and Preparation

The synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under controlled conditions. This process often requires an inert atmosphere to prevent oxidation and other unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.

Chemical Applications

2-Methyl-2,6-diazaspiro[3.3]heptane serves as a versatile building block in organic synthesis. Its unique structure facilitates various chemical reactions, including oxidation, reduction, and substitution, which are essential in organic chemistry.

Biological Applications

While specific biological activities of 2-Methyl-2,6-diazaspiro[3.3]heptane are less documented compared to its dihydrochloride form, compounds with similar structures are being explored for their potential in enzyme mechanisms, protein-ligand interactions, and therapeutic applications.

Comparison with Derivatives

2-Methyl-2,6-diazaspiro[3.3]heptane can be compared with its derivatives, such as the oxalate and dihydrochloride forms, which exhibit different chemical and biological properties.

Compound NameMolecular FormulaCAS NumberKey Features
2-Methyl-2,6-diazaspiro[3.3]heptaneC6H12N21203567-11-6Basic spirocyclic structure
2-Methyl-2,6-diazaspiro[3.3]heptane oxalateC8H14N2O41810070-20-2Oxalate salt form, used for stability
2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochlorideC6H14Cl2N21630082-57-3Dihydrochloride salt form, exhibits antimicrobial and anticancer properties

Safety and Handling

Handling of 2-Methyl-2,6-diazaspiro[3.3]heptane requires caution due to potential chemical hazards. Safety data sheets typically recommend handling in an inert atmosphere and storage at controlled temperatures.

CAS No. 1203567-11-6
Product Name 2-Methyl-2,6-diazaspiro[3.3]heptane
Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
IUPAC Name 2-methyl-2,6-diazaspiro[3.3]heptane
Standard InChI InChI=1S/C6H12N2/c1-8-4-6(5-8)2-7-3-6/h7H,2-5H2,1H3
Standard InChIKey ALPTZPFVGLVIKK-UHFFFAOYSA-N
SMILES CN1CC2(C1)CNC2
Canonical SMILES CN1CC2(C1)CNC2
PubChem Compound 57856653
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator